molecular formula C8H12ClNO2 B1284252 5-(Aminomethyl)-2-methoxyphenol hydrochloride CAS No. 42365-68-4

5-(Aminomethyl)-2-methoxyphenol hydrochloride

Cat. No.: B1284252
CAS No.: 42365-68-4
M. Wt: 189.64 g/mol
InChI Key: IEVBKUSXLSVMOB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methoxyphenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of phenol, featuring an aminomethyl group at the 5-position and a methoxy group at the 2-position on the benzene ring

Scientific Research Applications

5-(Aminomethyl)-2-methoxyphenol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules, particularly in the context of neurotransmitter analogs.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to produce an effect within the body .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential applications or areas of study for the compound. It could include potential uses in industry, medicine, or research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxyphenol (guaiacol).

    Formylation: The 5-position of the benzene ring is formylated using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid.

    Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The aminomethyl group can be reduced to a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-5-methoxyphenol hydrochloride: Similar structure but with different positioning of functional groups.

    5-(Aminomethyl)-2-hydroxyphenol hydrochloride: Lacks the methoxy group, which can affect its reactivity and biological activity.

    5-(Aminomethyl)-2-methoxybenzoic acid: Contains a carboxylic acid group instead of a phenol group.

Uniqueness

5-(Aminomethyl)-2-methoxyphenol hydrochloride is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological interactions. The presence of both an aminomethyl and a methoxy group provides a versatile platform for further chemical modifications and applications in various research fields.

Properties

IUPAC Name

5-(aminomethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVBKUSXLSVMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584469
Record name 5-(Aminomethyl)-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42365-68-4, 871126-40-8
Record name Phenol, 5-(aminomethyl)-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42365-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4-methoxybenzylamine hydrochloride
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